molecular formula C9H16N2 B13326345 N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B13326345
M. Wt: 152.24 g/mol
InChI Key: OWCICZBUIZKHRU-UHFFFAOYSA-N
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Description

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, also known by its IUPAC name N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine , is a chemical compound with the molecular formula C9H16N2. It consists of a piperidine ring substituted with a methyl group and a propynyl (alkynyl) group. The compound’s structure is as follows:

Structure: CH3NCCCH2CH2CH2NH2\text{Structure: } \text{CH}_3 - \text{N} - \text{C} \equiv \text{C} - \text{CH}_2 - \text{CH}_2 - \text{CH}_2 - \text{NH}_2 Structure: CH3​−N−C≡C−CH2​−CH2​−CH2​−NH2​

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine. One common method involves the reaction of 1-methylpiperidin-4-amine with propargyl bromide or propargyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.

Chemical Reactions Analysis

Reactivity: N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can participate in various chemical reactions:

    Substitution Reactions: The propynyl group can undergo substitution reactions with nucleophiles.

    Reduction: Reduction of the triple bond yields the corresponding saturated amine.

    Oxidation: Oxidation of the amine group may lead to imine or amine oxide formation.

Common Reagents and Conditions:

    Propargyl Halides: Used for the alkylation step.

    Hydrogenation Catalysts: Employed for reduction.

    Oxidizing Agents: Used in oxidation reactions.

Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to N-methylpiperidin-4-amine, while oxidation may yield an imine or amine oxide.

Scientific Research Applications

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.

    Neuroscience: Researchers explore its potential as a neurotransmitter modulator.

    Enzyme Inhibition: The compound exhibits dual inhibition of acetylcholinesterase and monoamine oxidase, making it relevant for neurodegenerative disease research.

Mechanism of Action

The precise mechanism by which N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exerts its effects remains an active area of study. It likely involves interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine stands out due to its alkynyl substitution. Similar compounds include other piperidine derivatives, but few combine both methyl and propynyl groups.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylpiperidin-4-amine

InChI

InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3

InChI Key

OWCICZBUIZKHRU-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CCNCC1

Origin of Product

United States

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